5-Fluoroquinoline-7-carboxylic acid
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Overview
Description
5-Fluoroquinoline-7-carboxylic acid is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoroquinoline-7-carboxylic acid typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of halogen atoms in quinoline with fluorine. For example, the reaction of 5,6,7,8-tetrachloroquinoline with a fluorinating agent can yield 5-fluoroquinoline derivatives . Another approach involves the cyclization of appropriate precursors under specific conditions to form the quinoline ring system with a fluorine atom at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
5-Fluoroquinoline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic reagents like sodium methoxide or ammonia in liquid ammonia are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of 5-fluoroquinoline can yield various substituted quinoline derivatives .
Scientific Research Applications
5-Fluoroquinoline-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated quinoline derivatives.
Mechanism of Action
The mechanism of action of 5-Fluoroquinoline-7-carboxylic acid involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits bacterial DNA synthesis by binding to DNA gyrase and topoisomerase IV. This binding stabilizes the enzyme-DNA complex, leading to the formation of double-strand breaks in the DNA and ultimately causing cell death . The exact molecular pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Fluoroquinoline-4-carboxylic acid
- 7-Fluoroquinoline-3-carboxylic acid
- 8-Fluoroquinoline-2-carboxylic acid
Uniqueness
5-Fluoroquinoline-7-carboxylic acid is unique due to the specific position of the fluorine atom and the carboxylic acid group on the quinoline ring. This specific arrangement can result in distinct biological activities and chemical reactivity compared to other fluorinated quinoline derivatives .
Properties
IUPAC Name |
5-fluoroquinoline-7-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-4-6(10(13)14)5-9-7(8)2-1-3-12-9/h1-5H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXCNXGOPZDYRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2F)C(=O)O)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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